1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene 1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene
Brand Name: Vulcanchem
CAS No.: 2158298-53-2
VCID: VC11656088
InChI: InChI=1S/C9H8BrF3O3/c1-14-5-15-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,5H2,1H3
SMILES: COCOC1=CC(=C(C=C1)Br)OC(F)(F)F
Molecular Formula: C9H8BrF3O3
Molecular Weight: 301.06 g/mol

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene

CAS No.: 2158298-53-2

Cat. No.: VC11656088

Molecular Formula: C9H8BrF3O3

Molecular Weight: 301.06 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene - 2158298-53-2

Specification

CAS No. 2158298-53-2
Molecular Formula C9H8BrF3O3
Molecular Weight 301.06 g/mol
IUPAC Name 1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene
Standard InChI InChI=1S/C9H8BrF3O3/c1-14-5-15-6-2-3-7(10)8(4-6)16-9(11,12)13/h2-4H,5H2,1H3
Standard InChI Key MKMVNGNAFLOEDW-UHFFFAOYSA-N
SMILES COCOC1=CC(=C(C=C1)Br)OC(F)(F)F
Canonical SMILES COCOC1=CC(=C(C=C1)Br)OC(F)(F)F

Introduction

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, 1-bromo-4-(methoxymethoxy)-2-(trifluoromethoxy)benzene, reflects its benzene ring substituted at positions 1, 2, and 4 with bromine, trifluoromethoxy, and methoxymethoxy groups, respectively. The methoxymethoxy group (-OCH2OCH3) is a protected ether derivative, often employed in organic synthesis to stabilize hydroxyl groups during reactions . The trifluoromethoxy group, known for its strong electron-withdrawing nature, significantly influences the ring’s electronic density, directing electrophilic substitutions to specific positions .

Key structural parameters inferred from analogs include:

  • Molecular formula: C9H8BrF3O3 (calculated based on substituent addition to benzene).

  • Molecular weight: ~313.06 g/mol (exact mass requires experimental validation).

  • Substituent effects: The -OCF3 group at position 2 exerts meta-directing effects, while the -OCH2OCH3 group at position 4 may act as an ortho/para director depending on reaction conditions .

Synthetic Routes and Optimization

Bromination Strategies

Bromination of pre-functionalized benzene derivatives is a common pathway for analogous compounds. For example, 1-bromo-4-(trifluoromethoxy)benzene is synthesized via bromination of 4-(trifluoromethoxy)aniline using bromine (Br2) in the presence of palladium catalysts. Adapting this approach, the target compound could be synthesized through the following steps:

  • Introduction of trifluoromethoxy group:

    • Reaction of 4-methoxymethoxyphenol with trifluoromethylating agents (e.g., CF3I) under basic conditions .

  • Bromination:

    • Electrophilic bromination using Br2 in acetic acid or HBr with hydrogen peroxide .

    • Challenge: Competitive bromination at positions activated by -OCH2OCH3 and -OCF3 requires precise temperature control (0–5°C) to favor para-bromination.

Protecting Group Chemistry

The methoxymethoxy group likely serves as a protecting group for a hydroxyl moiety. A plausible synthesis involves:

  • Protection of 4-hydroxy-2-(trifluoromethoxy)benzene with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) .

  • Bromination of the protected intermediate using N-bromosuccinimide (NBS) under radical conditions .

Yield Optimization:

  • Pilot studies on 1-bromo-4-(trifluoromethoxy)benzene achieved yields of 63–92% using Pd-catalyzed cross-coupling. Similar conditions (e.g., Pd(dppf)Cl2, K3PO4, toluene/water) may enhance the target compound’s yield.

Physicochemical Properties

Data extrapolated from structural analogs suggest the following properties:

PropertyValue (Estimated)Source Compound Reference
Boiling Point230–245°C
Density1.65–1.75 g/cm³
LogP~3.9
Vapor Pressure0.1–0.3 mmHg @25°C
Refractive Index1.475–1.485

The elevated LogP value indicates moderate lipophilicity, suggesting utility in agrochemical formulations where membrane permeability is critical . The trifluoromethoxy group’s electron-withdrawing effect lowers the ring’s electron density, as evidenced by NMR chemical shifts in analogs (e.g., δ 7.45–6.89 ppm for aromatic protons).

Reactivity and Functionalization

Electrophilic Aromatic Substitution (EAS)

Applications and Industrial Relevance

Pharmaceutical Intermediates

Trifluoromethoxy-containing aromatics are pivotal in drug discovery, notably in kinase inhibitors and antiviral agents . The methoxymethoxy group’s stability under acidic conditions makes it valuable for prodrug synthesis .

Agrochemicals

The compound’s lipophilicity and halogen content align with herbicide and insecticide design. For example, analogs of 1-bromo-4-(trifluoromethoxy)benzene are used in sulfonylurea herbicides.

Material Science

Fluorinated aromatics enhance the thermal stability of polymers. Incorporating this compound into polyimides or liquid crystals could improve performance in high-temperature applications .

Research Gaps and Future Directions

  • Synthetic Challenges: Optimizing bromine regioselectivity in the presence of competing directing groups.

  • Spectroscopic Data: Experimental NMR and mass spectra are needed to confirm structural predictions.

  • Toxicological Studies: Acute and chronic toxicity profiles remain uncharacterized.

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